molecular formula C17H26N2O3S B5875835 N-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5875835
M. Wt: 338.5 g/mol
InChI Key: SBJQUQCDXSIKHD-UHFFFAOYSA-N
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Description

N-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl group, an ethylphenyl group, and a methylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with ammonia or an amine under controlled conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where cyclohexylamine reacts with the glycinamide intermediate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is incorporated through a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst such as aluminum chloride.

    Addition of the Methylsulfonyl Group: The final step involves the sulfonylation of the compound using methylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like thiols or amines replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Thiol or amine derivatives of the original compound.

Scientific Research Applications

N-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methylglycinamide: Lacks the ethylphenyl and methylsulfonyl groups, resulting in different chemical and biological properties.

    N-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring, leading to variations in reactivity and potency.

Uniqueness

N-cyclohexyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its cyclohexyl, ethylphenyl, and methylsulfonyl groups, which confer specific chemical reactivity and biological activity not observed in its analogs.

Properties

IUPAC Name

N-cyclohexyl-2-(4-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-14-9-11-16(12-10-14)19(23(2,21)22)13-17(20)18-15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJQUQCDXSIKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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